4-benzyl-N-(3-bromophenyl)-5-oxomorpholine-3-carboxamide
Description
Properties
IUPAC Name |
4-benzyl-N-(3-bromophenyl)-5-oxomorpholine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O3/c19-14-7-4-8-15(9-14)20-18(23)16-11-24-12-17(22)21(16)10-13-5-2-1-3-6-13/h1-9,16H,10-12H2,(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKXDZYXJBRWYFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C(=O)CO1)CC2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-N-(3-bromophenyl)-5-oxomorpholine-3-carboxamide typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable halogenating agent, such as thionyl chloride, to form 2-chloroethylmorpholine.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a base, such as sodium hydride, to form benzylmorpholine.
Bromination: The bromophenyl group can be introduced through a bromination reaction using bromobenzene and a brominating agent, such as bromine or N-bromosuccinimide (NBS).
Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the intermediate compound with a suitable amine, such as 3-bromophenylamine, and a coupling agent, such as carbonyldiimidazole (CDI).
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-benzyl-N-(3-bromophenyl)-5-oxomorpholine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form reduced derivatives.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted products with new functional groups replacing the bromine atom.
Scientific Research Applications
4-benzyl-N-(3-bromophenyl)-5-oxomorpholine-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-benzyl-N-(3-bromophenyl)-5-oxomorpholine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses. The exact pathways involved can vary depending on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Physicochemical and Bioactivity Data Comparison
*Estimated using analogous brominated compounds.
Biological Activity
4-benzyl-N-(3-bromophenyl)-5-oxomorpholine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented by the following chemical structure:
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various cellular processes. Preliminary studies suggest that this compound may exhibit anticancer properties by inhibiting key signaling pathways associated with tumor growth and proliferation.
Biological Activity Overview
The biological activities of this compound include:
Case Studies and Research Findings
Several studies have evaluated the biological activity of compounds structurally related to this compound. Below are notable findings:
Pharmacological Profiles
In addition to anticancer activity, the pharmacological profiles of related compounds suggest a broad range of potential effects:
- Cytotoxicity : Related carboxamide derivatives have been shown to selectively target cancer cells while sparing normal cells.
- Enzyme Inhibition : The presence of specific functional groups like benzamide has been linked to enzyme inhibition, which is crucial for anticancer activity.
Q & A
Q. What are the common synthetic pathways for synthesizing 4-benzyl-N-(3-bromophenyl)-5-oxomorpholine-3-carboxamide, and what reaction conditions are critical for yield optimization?
The synthesis typically involves multi-step routes, including amide coupling and cyclization reactions. Key steps include activating the carboxylic acid group (e.g., using EDC·HCl and HOBt) and coupling with the 3-bromophenylamine derivative under inert conditions. Temperature control (0–25°C) and solvent selection (e.g., DMF or THF) are critical to minimize side reactions. Catalysts like triethylamine are often used to neutralize HCl byproducts .
Q. How is the structural identity of this compound confirmed, and what spectroscopic techniques are essential?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to verify the morpholine ring, benzyl group, and amide linkages. Mass spectrometry (HRMS or ESI-MS) confirms molecular weight. Infrared (IR) spectroscopy identifies carbonyl (C=O) and amide (N–H) stretches. X-ray crystallography, if feasible, provides absolute stereochemical confirmation .
Q. What preliminary biological screening methods are recommended to assess its bioactivity?
Initial screens include in vitro assays against cancer cell lines (e.g., MTT assay) and enzyme inhibition studies (e.g., kinase or protease targets). Dose-response curves (IC₅₀ values) and selectivity indices (compared to healthy cells) are prioritized. Reference compounds with known activity (e.g., chlorophenyl analogs) should be included for benchmarking .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data between this compound and its structural analogs?
Discrepancies may arise from substituent effects (e.g., bromine vs. chlorine) on lipophilicity or target binding. Address this by:
- Conducting comparative molecular field analysis (CoMFA) to map steric/electronic differences.
- Synthesizing and testing halogen-substituted analogs (e.g., 3-chlorophenyl derivatives) to isolate substituent effects .
- Using isothermal titration calorimetry (ITC) to quantify binding affinity variations .
Q. What strategies improve the compound’s solubility and bioavailability without compromising activity?
- Derivatization : Introduce polar groups (e.g., hydroxyl or amine) on the benzyl ring or morpholine oxygen.
- Prodrug design : Convert the amide to a hydrolyzable ester.
- Formulation : Use nanoemulsions or liposomal encapsulation. Monitor changes via HPLC solubility assays and in vivo pharmacokinetic studies (e.g., rat models) .
Q. How can reaction yields be optimized for large-scale synthesis, and what pitfalls should be avoided?
- Catalyst screening : Test palladium or copper catalysts for Suzuki-Miyaura coupling if aryl halides are intermediates.
- Purification : Use gradient flash chromatography or recrystallization (e.g., ethanol/water mixtures).
- Pitfalls : Avoid excessive heating during amide coupling to prevent racemization. Monitor reaction progress via TLC or in-line IR .
Q. What computational tools are suitable for predicting target interactions and mechanism of action?
- Molecular docking : Use AutoDock Vina with crystal structures of homologous targets (e.g., kinases).
- Molecular dynamics (MD) simulations : Assess binding stability over 100-ns trajectories (AMBER or GROMACS).
- QSAR models : Train on datasets of morpholine derivatives to predict ADMET properties .
Q. How do researchers validate target selectivity and off-target toxicity in preclinical studies?
- Panel screening : Test against >50 kinases/proteases to identify off-target interactions.
- CRISPR-Cas9 knockouts : Validate target necessity in cell viability assays.
- In vivo toxicity : Assess liver/kidney function markers (ALT, creatinine) in rodent models after 28-day dosing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
